(3S,5S)-3,5-dimethylpiperidine

Zeolite Synthesis Structure Directing Agent Stereochemistry

(3S,5S)-3,5-dimethylpiperidine (CAS 32452-46-3) is a chiral, trans-configured member of the 3,5-dimethylpiperidine class, existing as a C7H15N heterocyclic secondary amine with two methyl substituents at the 3- and 5-positions in the trans orientation. This compound is one of two diastereomers—the chiral R,R/S,S enantiomeric pair—that are structurally and functionally distinct from the achiral cis (R,S) isomer.

Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
CAS No. 32452-46-3
Cat. No. B8211010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5S)-3,5-dimethylpiperidine
CAS32452-46-3
Molecular FormulaC7H15N
Molecular Weight113.20 g/mol
Structural Identifiers
SMILESCC1CC(CNC1)C
InChIInChI=1S/C7H15N/c1-6-3-7(2)5-8-4-6/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1
InChIKeyIDWRJRPUIXRFRX-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,5S)-3,5-Dimethylpiperidine (CAS 32452-46-3) Product-Specific Evidence Guide for Scientific Procurement


(3S,5S)-3,5-dimethylpiperidine (CAS 32452-46-3) is a chiral, trans-configured member of the 3,5-dimethylpiperidine class, existing as a C7H15N heterocyclic secondary amine with two methyl substituents at the 3- and 5-positions in the trans orientation [1]. This compound is one of two diastereomers—the chiral R,R/S,S enantiomeric pair—that are structurally and functionally distinct from the achiral cis (R,S) isomer [2]. It is typically prepared via asymmetric hydrogenation of 3,5-dimethylpyridine and serves as a critical intermediate in pharmaceutical synthesis, including its role as a precursor to the hypolipidemic agent tibric acid [3].

Why (3S,5S)-3,5-Dimethylpiperidine Cannot Be Substituted by Generic 3,5-Dimethylpiperidine Mixtures


Procurement of generic '3,5-dimethylpiperidine' as a cis/trans mixture (CAS 35794-11-7) introduces uncontrolled stereochemical variability that directly impacts downstream outcomes. The commercial mixture typically contains only 15–25% trans isomer [1], whereas (3S,5S)-3,5-dimethylpiperidine provides defined chirality essential for applications requiring precise stereocontrol, such as enantioselective catalysis and pharmaceutical intermediate synthesis. In zeolite synthesis, the trans isomer content directly influences crystallization efficiency and product purity, with enhanced trans content providing significant economic advantages [2]. Additionally, in biological contexts, stereochemistry dictates pharmacological activity; for instance, trans-N-nitroso-3,5-dimethylpiperidine is a more potent carcinogen than the cis isomer, underscoring that stereoisomers cannot be treated as interchangeable [3].

Quantitative Differentiation Evidence for (3S,5S)-3,5-Dimethylpiperidine Against Key Analogs


Enhanced Trans-Isomer Content in (3S,5S)-3,5-Dimethylpiperidine Compared to Commercial Mixtures

(3S,5S)-3,5-dimethylpiperidine provides a defined trans configuration, whereas commercially available 3,5-dimethylpiperidine (CAS 35794-11-7) is a cis/trans mixture containing only 15–25% trans isomer [1]. This low trans content in generic mixtures limits efficiency in zeolite templating applications, where enhanced trans content yields significant economic advantages [2].

Zeolite Synthesis Structure Directing Agent Stereochemistry

Distinct Nicotinic Receptor Binding Profile: 2,6-Dimethylpiperidine Active vs. 3,5-Dimethylpiperidine Inactive

In nicotinic acetylcholine receptor ion channel binding assays using [3H]perhydrohistrionicotoxin ([3H]H12-HTX) as a probe, 2,6-dimethylpiperidine exhibited moderate inhibitory activity with a Ki of 8.8 μM, whereas 3,5-dimethylpiperidine showed no measurable inhibition [1]. This demonstrates that the substitution pattern—not merely the presence of two methyl groups—determines biological activity.

Nicotinic Receptor Ion Channel Piperidine Derivatives

Trans-Isomer Exhibits Higher Carcinogenic Potency than Cis-Isomer in N-Nitroso Derivatives

In a 50-week carcinogenicity study in female F344 rats, the trans-isomer of N-nitroso-3,5-dimethylpiperidine was observed to be a more potent carcinogen than the cis-isomer when administered in drinking water [1]. This stereochemistry-dependent toxicity highlights that the trans configuration ((3S,5S) or (3R,5R)) confers distinct biological properties compared to the cis isomer.

Carcinogenesis N-Nitrosamines Stereochemistry

Zeolite ZSM-11 Synthesis: 3,5-Dimethylpiperidinium Enables Pure Phase Formation, Distinct from Other Templating Agents

3,5-Dimethylpiperidinium compounds uniquely template the formation of pure phase ZSM-11 zeolite (MEL framework), a capability not shared by other piperidine-based templating agents [1]. This specificity enables the synthesis of titanium-containing TS-2 catalysts used in selective oxidation processes [2].

Zeolite Synthesis MEL Framework Templating Agent

Gem-Diamine Organocatalyst for Biodiesel Production: 3,5-Dimethylpiperidine Derivative Shows Activity, Distinct from 3-Methylpiperidine Analog

Gem-diamines derived from 3,5-dimethylpiperidine (diamine C) have been studied as active organocatalysts for biodiesel production via methanolysis of sunflower oil . Comparative studies include di(3-methylpiperidine)-methane (diamine B) and dipiperidine-methane (diamine A), indicating that methyl substitution pattern influences catalytic performance [1].

Biodiesel Organocatalysis Gem-Diamines

Precursor to Tibric Acid: Stereospecific Incorporation of (3R,5S)-3,5-Dimethylpiperidine Moiety

(3S,5S)-3,5-dimethylpiperidine serves as a direct precursor to tibric acid, a sulfamylbenzoic acid hypolipidemic agent [1]. Tibric acid was found to be more powerful than clofibrate in lowering lipid levels, though development was halted due to hepatocarcinogenicity in rodents [2]. The synthesis specifically incorporates the 3,5-dimethylpiperidine moiety via reaction with a chlorosulfonated benzoic acid intermediate [3].

Hypolipidemic Agent Tibric Acid Pharmaceutical Intermediate

Optimal Application Scenarios for (3S,5S)-3,5-Dimethylpiperidine Based on Quantitative Evidence


Enantioselective Synthesis of SSZ-39 and ZSM-11 Zeolites Requiring Defined Trans-Isomer Content

Procure (3S,5S)-3,5-dimethylpiperidine for the synthesis of SSZ-39 and ZSM-11 zeolites where enhanced trans isomer content (up to 100% vs. 15–25% in commercial mixtures) accelerates crystallization and improves product purity [1]. This is critical for large-scale production of Cu-SSZ-39 SCR catalysts used in diesel emission control, where lower SDA cost and better thermal stability compared to Cu-SSZ-13 provide economic advantages [2].

Medicinal Chemistry Studies Requiring Defined Stereochemistry for SAR and Toxicology

Utilize (3S,5S)-3,5-dimethylpiperidine when synthesizing N-nitroso derivatives or piperidine-containing drug candidates, as stereochemistry directly impacts carcinogenic potency (trans > cis) [1] and pharmacological activity. This ensures accurate structure-activity relationship (SAR) interpretation and avoids confounding effects from undefined cis/trans mixtures in biological assays.

Organocatalyst Development for Biodiesel and Green Chemistry Applications

Employ (3S,5S)-3,5-dimethylpiperidine as a precursor to gem-diamine organocatalysts for biodiesel production, where the 3,5-dimethyl substitution pattern confers distinct catalytic properties compared to 3-methylpiperidine or unsubstituted piperidine analogs [1]. The defined stereochemistry may influence catalyst conformation and substrate recognition in asymmetric transformations.

Synthesis of Tibric Acid Analogs and Fibrate-Class Hypolipidemic Agents

Use (3S,5S)-3,5-dimethylpiperidine as a building block for tibric acid and related sulfamylbenzoic acid derivatives [1]. Although tibric acid was not commercialized due to hepatocarcinogenicity, the scaffold remains valuable for studying lipid-lowering mechanisms and developing safer fibrate analogs with improved safety profiles [2].

Quote Request

Request a Quote for (3S,5S)-3,5-dimethylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.